7-Bromo-3-chloro-4-methoxy-1H-indole chemical properties
7-Bromo-3-chloro-4-methoxy-1H-indole chemical properties
An In-depth Technical Guide to the Predicted Chemical Properties of 7-Bromo-3-chloro-4-methoxy-1H-indole
Foreword: As a Senior Application Scientist, it is imperative to begin this guide with a note on the current state of research. As of this writing, 7-Bromo-3-chloro-4-methoxy-1H-indole is a novel structure with limited to no specific data available in published literature. Therefore, this guide has been constructed as a predictive analysis, leveraging established principles of physical organic chemistry and drawing upon empirical data from closely related structural analogs. The aim is to provide researchers and drug development professionals with a robust, theoretically grounded framework for anticipating the behavior of this compound, thereby guiding future synthesis, characterization, and application efforts.
The unique substitution pattern of 7-Bromo-3-chloro-4-methoxy-1H-indole—featuring a strong electron-donating group (EDG) and two electron-withdrawing groups (EWGs) at specific positions—creates a complex electronic environment. This environment is predicted to significantly influence its physical properties, spectroscopic signature, and chemical reactivity.
Core Physicochemical Parameters
The fundamental properties of the title compound are predicted based on its molecular structure. These values are essential for experimental design, including solvent selection, purification, and analytical method development.
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₉H₇BrClNO | Derived from chemical structure. |
| Molecular Weight | 260.52 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Predicted based on common indole derivatives. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone); sparingly soluble in non-polar solvents. | The polar N-H bond and methoxy group suggest solubility in polar aprotic solvents. |
| InChI Key | Predicted: FLLCFDAWDDIOEX-UHFFFAOYSA-N | Generated from chemical structure. |
Predictive Spectroscopic Profile
The anticipated spectroscopic data is crucial for the structural confirmation of synthesized 7-Bromo-3-chloro-4-methoxy-1H-indole. The predictions below are based on the analysis of substituent effects on the indole scaffold.
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¹H NMR Spectroscopy: The proton signals are expected to be well-resolved in the aromatic region.
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The N-H proton should appear as a broad singlet significantly downfield (> 8.0 ppm), characteristic of indole N-H protons.
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The H2 proton is anticipated to be a singlet around 7.0-7.3 ppm. The presence of the adjacent C3-chloro group will influence its chemical shift.
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The aromatic protons (H5, H6) will form an AX or AB system. The methoxy group at C4 will shield these protons, shifting them upfield relative to unsubstituted indole, while the bromine at C7 will have a deshielding effect on H6. We can predict H5 to be a doublet around 6.7-6.9 ppm and H6 to be a doublet around 7.1-7.3 ppm. Data from related compounds like 7-bromo-3-methyl-1H-indole supports these predictions for the aromatic region.[1]
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The methoxy protons (-OCH₃) will present as a sharp singlet around 3.9-4.0 ppm.
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¹³C NMR Spectroscopy:
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The carbon signals will reflect the electronic push-pull nature of the substituents.
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C4 (bearing the -OCH₃) will be strongly shielded, appearing significantly upfield (around 145-150 ppm).
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C7 (bearing the -Br) will be deshielded compared to a standard C-H, but its shift will be influenced by the indole ring current (around 105-110 ppm).
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C3 (bearing the -Cl) is expected to be found around 110-115 ppm.
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C2 will be influenced by the adjacent C3-Cl and the nitrogen atom, likely appearing around 120-125 ppm.
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Mass Spectrometry (EI):
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The molecular ion peak (M⁺) should be clearly visible at m/z 260 and 262, with an isotopic pattern characteristic of one bromine and one chlorine atom.
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Key fragmentation pathways in indole derivatives often involve the cleavage of substituents.[2] We can predict fragmentation patterns including the loss of a chlorine radical ([M-Cl]⁺), a bromine radical ([M-Br]⁺), and a methyl radical from the methoxy group ([M-CH₃]⁺), followed by the loss of carbon monoxide.
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Proposed Synthetic Strategy
Given the absence of a documented synthesis, a multi-step approach starting from a commercially available precursor is proposed. The choice of reagents and reaction sequence is critical to control regioselectivity. The following workflow represents a logical and viable pathway.
Retrosynthetic Analysis & Workflow
The synthesis hinges on the strategic introduction of the three key substituents onto a pre-formed indole ring or constructing the ring from a heavily substituted benzene precursor. A plausible forward synthesis could begin with 2-bromo-5-methoxyaniline.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is designed to be self-validating, with clear steps for purification and characterization.
Step 1: Synthesis of 7-Bromo-4-methoxy-1H-indole
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Rationale: The Bartoli indole synthesis is a reliable method for constructing 7-substituted indoles from ortho-substituted nitroarenes or anilines. Using 2-bromo-5-methoxyaniline allows for the direct installation of the bromo and methoxy groups in the desired positions.
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Procedure:
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To a stirred solution of 2-bromo-5-methoxyaniline (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add vinylmagnesium bromide (3.5 eq, 1.0 M solution in THF) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Progress should be monitored by TLC.
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Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 7-bromo-4-methoxy-1H-indole.
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Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS, comparing to predicted values.
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Step 2: Synthesis of 7-Bromo-3-chloro-4-methoxy-1H-indole
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Rationale: The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for this purpose. The electron-donating methoxy group at C4 further activates the pyrrole ring, facilitating this reaction.
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Procedure:
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Dissolve the 7-bromo-4-methoxy-1H-indole (1.0 eq) from the previous step in acetonitrile or DMF in a round-bottom flask.
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Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.
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Stir the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
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Purify the final product by recrystallization or flash column chromatography to yield 7-bromo-3-chloro-4-methoxy-1H-indole.
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Final Characterization: Perform full spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) to confirm the identity and purity of the target molecule.
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Predicted Reactivity and Potential Applications
The multifunctionality of this indole derivative makes it a compelling scaffold for further chemical elaboration and a candidate for biological screening.
Chemical Reactivity
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N-H Site: The indole nitrogen can be deprotonated with a suitable base and alkylated or acylated to introduce a variety of functional groups.
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C-Br and C-Cl Sites: The two halogen atoms provide orthogonal handles for metal-catalyzed cross-coupling reactions. The C7-Br bond is generally more reactive than the C3-Cl bond in Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for selective functionalization. This differential reactivity is a key strategic advantage for building molecular complexity.
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Pyrrole Ring: While the C3 position is blocked, the C2 position remains a site for potential functionalization, such as lithiation followed by quenching with an electrophile, although the presence of the C3-chloro group may sterically hinder this approach.
Potential Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, and its methoxy- and halogen-substituted variants are prevalent in numerous biologically active compounds.
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Kinase Inhibition: Halogenated indoles are known to form critical halogen bonds with kinase hinge regions. This compound could be explored as a fragment or lead compound for ATP-competitive inhibitors.
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Antiviral Agents: Compounds like Lenacapavir, a potent anti-HIV agent, feature a complex halogenated heterocyclic core, highlighting the importance of such motifs in antiviral drug design.[3][4][5][6][7] The title compound could serve as a starting point for novel antiviral therapeutics.
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Neuroscience Targets: The indole scaffold is central to many neurotransmitters (e.g., serotonin). Substituted indoles are frequently investigated as ligands for various receptors and transporters in the central nervous system.
Caption: Logical relationships of the core structure to its potential applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-Bromo-3-chloro-4-methoxy-1H-indole is not available, prudent laboratory practice dictates handling it with the precautions appropriate for related halogenated aromatic compounds.
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General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
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Hazard Statements (Predicted): Based on analogs like 7-bromoindole, the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[8][9]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- [No Author]. (2024, January 13).
- [No Author]. (2009, January 26). SAFETY DATA SHEET - 7-Bromoindole. Fisher Scientific.
- [No Author]. (n.d.). Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- [No Author]. (2014, June 23).
- [Author, Not Stated]. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
- Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024, April 30).
- [No Author]. (2009, January 26). SAFETY DATA SHEET - 7-Bromoindole. Thermo Fisher Scientific.
- [Author, Not Stated]. (n.d.).
- Asad, N., et al. (2024, June 7).
- [Author, Not Stated]. (2024, June 7).
- Asad, N., et al. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Asad, N., et al. (n.d.).
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
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- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
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